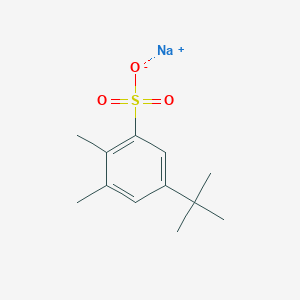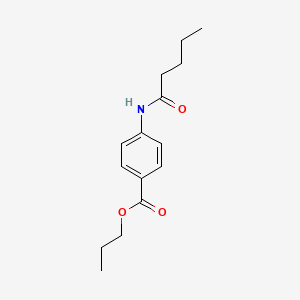![molecular formula C9H8BrClN2O4 B4934831 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4934831.png)
7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrido[1,2-a]pyrimidine derivative and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. In addition, this compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane. In vivo studies have shown that this compound can reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to be toxic to some cell lines at high concentrations.
Direcciones Futuras
There are several future directions for the study of 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate. One of the future directions is the development of new synthetic methods for this compound. Another future direction is the study of the mechanism of action of this compound. In addition, future studies could focus on the development of new therapeutic applications for this compound. Finally, future studies could also focus on the optimization of the toxicity profile of this compound for its potential use in clinical trials.
Conclusion:
In conclusion, 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate is a compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been discussed in this paper.
Métodos De Síntesis
The synthesis of 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate has been reported in the literature using different methods. One of the most commonly used methods is the reaction of 2-amino-4,6-dibromo-3-methylpyridine with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with perchloric acid to obtain the perchlorate salt of the compound.
Aplicaciones Científicas De Investigación
The compound 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN2.ClHO4/c1-7-4-5-11-9-3-2-8(10)6-12(7)9;2-1(3,4)5/h2-6H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNSPMUWBKLOKT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+]2C=C(C=CC2=NC=C1)Br.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4934749.png)
![1-[6-(4-fluorophenoxy)hexyl]pyrrolidine](/img/structure/B4934755.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4934771.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934780.png)


![2-ethyl-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4934794.png)

![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934816.png)

![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)
![3,5-dichloro-4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4934836.png)